Phenylnonanoic acid
Description
Phenylnonanoic acid (C₁₅H₂₀O₂) is an aromatic carboxylic acid characterized by a nine-carbon aliphatic chain terminated by a phenyl group. It is synthesized via the condensation of 2-nonenoic acid with benzene, yielding predominantly 8-phenylnonanoic acid . This compound is notable for its role as a precursor in polyhydroxyalkanoate (PHA) biosynthesis when specific bacterial strains (e.g., PpDphapMC-phaC1/2) are cultured with aromatic substrates . Oxidation of this compound produces acetophenone, confirming its structural integrity . Its applications span biodegradable polymer production and organic synthesis intermediates.
Properties
Molecular Formula |
C15H22O2 |
|---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
2-phenylnonanoic acid |
InChI |
InChI=1S/C15H22O2/c1-2-3-4-5-9-12-14(15(16)17)13-10-7-6-8-11-13/h6-8,10-11,14H,2-5,9,12H2,1H3,(H,16,17) |
InChI Key |
COYMEIBAQDZJCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of Phenylnonanoic Acid and Analogues
*Estimated based on chain length and aromaticity.
Structural Insights :
- Chain Length: Increasing carbon chain length (e.g., phenylacetic vs. phenyldecanoic acid) enhances hydrophobicity (higher logP) and reduces solubility .
- Biological Roles: Shorter-chain analogues like phenylacetic acid are metabolically versatile, serving as biosynthetic intermediates, whereas this compound is specialized in PHA production .
Fluorinated Analogues: Perfluorononanoic Acid (PFNA)
Perfluorononanoic acid (PFNA, C₉HF₁₇O₂) is a fully fluorinated derivative with a molecular weight of 464.06. Key differences include:
- Applications: PFNA is used in stain-resistant coatings, contrasting with this compound’s role in biodegradable polymers .
Branched and Substituted Derivatives
- Isononanoic Acid (C₉H₁₈O₂): A branched non-aromatic isomer with applications in lubricants and plasticizers. Its lack of a phenyl group results in lower logP (~3.5) and higher biodegradability compared to this compound .
- 2-Fluorooctanoic Acid (C₈H₁₅FO₂): A fluorinated analogue with a shorter chain. Its synthesis mimics industrial R&D processes, highlighting the methodological contrast with this compound’s condensation-based synthesis .
Pharmaceutical Derivatives
Diphenylhydantoic Acid (C₁₆H₁₆N₂O₃): A diphenyl-substituted derivative with an amide group. Unlike this compound, it is a metabolite of the anticonvulsant phenytoin, demonstrating how structural modifications (e.g., amidation) alter biological activity .
Q & A
Q. What experimental methodologies are recommended for synthesizing phenylnonanoic acid with high purity?
To ensure high-purity synthesis, adopt a stepwise approach:
- Step 1 : Optimize reaction conditions (e.g., solvent polarity, temperature) based on analogous carboxylic acid syntheses .
- Step 2 : Use chromatography (HPLC or GC-MS) for purification, referencing retention times against known standards .
- Step 3 : Validate purity via -NMR and FT-IR to confirm functional groups (e.g., phenyl ring protons, carboxylic acid peaks) .
- Step 4 : Include trial experiments in supplementary materials to document optimization trials (e.g., failed catalysts, byproduct analysis) .
Q. How should researchers design analytical protocols for this compound quantification in complex matrices?
- Calibration : Prepare standard curves using spiked matrices (e.g., biological fluids, environmental samples) to account for matrix effects .
- Instrumentation : Use LC-MS/MS for high sensitivity, with deuterated internal standards (e.g., d-phenylnonanoic acid) to correct for ion suppression .
- Quality Control : Implement triplicate runs and blank samples to assess precision (<5% RSD) and limit of detection (LOD ≤ 0.1 ng/mL) .
Q. What are the best practices for characterizing this compound’s physicochemical properties?
- Thermal Stability : Conduct thermogravimetric analysis (TGA) under inert atmosphere to determine decomposition thresholds .
- Solubility : Use shake-flask method with solvents of varying polarity (logP values), reporting results as mean ± SD across three trials .
- pKa Determination : Perform potentiometric titration in aqueous-organic mixtures (e.g., water:methanol 1:1) to account for solubility limitations .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s bioactivity data across studies?
- Meta-Analysis : Aggregate datasets using PRISMA guidelines, highlighting confounding variables (e.g., cell line heterogeneity, exposure duration) .
- Dose-Response Reevaluation : Apply non-linear regression models (e.g., Hill equation) to reanalyze EC values, testing for outliers via Grubbs’ test .
- Mechanistic Triangulation : Combine in vitro assays (e.g., receptor binding) with computational docking to validate hypothesized molecular targets .
Q. What strategies are effective for studying this compound’s environmental persistence and degradation pathways?
- Isotopic Labeling : Use -labeled this compound in soil microcosms to track mineralization rates via scintillation counting .
- Metabolite Profiling : Employ high-resolution mass spectrometry (HRMS) to identify degradation intermediates, comparing fragmentation patterns with spectral libraries .
- Model Validation : Apply ANOVA to compare degradation rates across environmental conditions (e.g., pH, microbial activity), reporting F-statistics and post-hoc Tukey tests .
Q. How should researchers design in vivo studies to assess this compound’s toxicokinetics?
- Species Selection : Use rodents (e.g., Sprague-Dawley rats) with controlled diets to minimize metabolic variability .
- Sampling Protocol : Collect plasma/tissue samples at logarithmic time intervals (0.5, 1, 2, 4, 8, 24h) post-administration for non-compartmental analysis .
- Ethical Compliance : Adhere to ARRIVE guidelines for humane endpoints and sample size justification to avoid data exclusion during peer review .
Methodological Guidance for Data Interpretation
Q. How to address variability in this compound’s spectroscopic data across laboratories?
- Interlaboratory Calibration : Share certified reference materials (CRMs) and standard operating procedures (SOPs) to harmonize instrumentation settings .
- Uncertainty Quantification : Report expanded uncertainties (k=2) for key parameters (e.g., melting point, extinction coefficient) using ISO/IEC 17025 protocols .
Q. What statistical approaches are suitable for analyzing dose-dependent effects in this compound studies?
Q. How to ensure reproducibility in this compound’s synthetic protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
